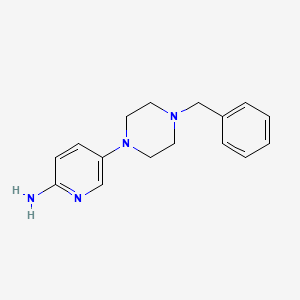

5-(4-Benzylpiperazin-1-yl)pyridin-2-amine

Vue d'ensemble

Description

5-(4-Benzylpiperazin-1-yl)pyridin-2-amine: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to a piperazine ring, which is further connected to a pyridine ring

Mécanisme D'action

Target of Action

5-(4-Benzylpiperazin-1-yl)pyridin-2-amine primarily targets the dopamine D3 receptors . These receptors are part of the dopamine receptor family, which play a crucial role in the regulation of mood, reward, and motor control . The D3 receptors are predominantly located in the limbic areas of the brain, which are associated with emotional and cognitive functions.

Mode of Action

The compound acts as a selective ligand for the dopamine D3 receptors. By binding to these receptors, it modulates their activity, which can lead to changes in dopamine signaling. This interaction can either enhance or inhibit the receptor’s natural response to dopamine, depending on whether the compound acts as an agonist or antagonist .

Biochemical Pathways

The binding of this compound to dopamine D3 receptors affects the dopaminergic signaling pathway . This pathway is crucial for the regulation of neurotransmitter release and synaptic plasticity. The downstream effects include alterations in cyclic AMP (cAMP) levels, which can influence various cellular processes such as gene expression, protein synthesis, and neuronal excitability .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties:

These properties impact the compound’s bioavailability, determining the extent and duration of its therapeutic effects.

Result of Action

At the molecular level, the action of this compound results in modulation of dopamine signaling . This can lead to various cellular effects, such as changes in neuronal firing rates and synaptic plasticity. At the cellular level, these changes can influence behaviors and physiological responses related to mood, reward, and motor control .

Action Environment

The efficacy and stability of this compound can be influenced by several environmental factors:

- Presence of other substances : Interactions with other drugs or compounds can affect the compound’s absorption and metabolism, altering its overall effectiveness .

Understanding these factors is crucial for optimizing the compound’s therapeutic use and ensuring its stability and efficacy in different conditions.

: DrugBank : SpringerLink

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine typically involves the following steps:

Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine in the presence of a base such as sodium hydroxide to form 1-benzylpiperazine.

Coupling with Pyridine Derivative: The 1-benzylpiperazine is then coupled with a pyridine derivative, such as 2-chloropyridine, under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as a neurotransmitter modulator.

- Studied for its effects on various biological pathways.

Medicine:

- Explored for its potential as an antipsychotic agent.

- Evaluated for its antimicrobial properties.

Industry:

- Utilized in the development of new materials with specific properties.

- Applied in the synthesis of dyes and pigments.

Comparaison Avec Des Composés Similaires

- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one

- N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide

Comparison:

- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares the benzylpiperazine moiety but differs in its chromenone structure, which imparts different biological activities.

- N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound also contains a piperazine ring but is distinguished by the presence of a pyrazine-carbonyl group, leading to unique pharmacological properties.

The uniqueness of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine lies in its specific combination of the benzylpiperazine and pyridine moieties, which confer distinct chemical reactivity and biological activity.

Activité Biologique

5-(4-Benzylpiperazin-1-yl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHN. The compound features a pyridine ring substituted with a benzylpiperazine group, which is crucial for its biological effects. The presence of both the amine and piperazine functionalities contributes to its reactivity and interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antidepressant Effects:

- Compounds with similar structures have shown potential antidepressant effects, likely due to their interaction with neurotransmitter systems, particularly serotonin and dopamine pathways.

2. Antituberculosis Activity:

- Studies have highlighted the compound's antituberculosis properties, where derivatives containing piperazine moieties demonstrated significant activity against Mycobacterium tuberculosis. For instance, para-substituted benzyl piperazines showed enhanced antituberculosis activity compared to phenyl counterparts .

3. Inhibition of Protein Kinases:

- The compound has been explored for its ability to inhibit protein kinases, which are crucial in regulating cell proliferation. Inhibitors targeting CDK4 and CDK6 have shown promise in cancer treatment, indicating that this compound may also play a role in this area .

Structure-Activity Relationships (SAR)

The SAR studies on similar compounds reveal that modifications to the benzyl or piperazine moieties can significantly affect biological activity. For example:

| Compound | Structure | Activity |

|---|---|---|

| 1-Benzylpiperazine | CHN | Psychoactive effects |

| 4-(4-Methylpiperazin-1-yl)-benzamide | CHNO | Analgesic properties |

| N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines | CHNS | Kinase inhibition in cancer research |

The unique combination of the piperazine and pyridine structures enhances the biological activity of this compound compared to other similar compounds.

Case Studies

Case Study 1: Antituberculosis Activity

A series of benzyl nitrofuranyl amides were synthesized, including derivatives with piperazine groups. The study found that para-substituted benzyl derivatives exhibited superior activity against M. tuberculosis, with a notable compound showing an MIC value of 0.0125 μg/mL .

Case Study 2: Cancer Treatment

Inhibitors derived from thiazole-pyrimidine compounds have been evaluated for their ability to inhibit CDK4 and CDK6, leading to reduced cell proliferation in various cancer models. The incorporation of piperazine moieties into these structures has been linked to enhanced potency and selectivity against cancer cell lines .

Propriétés

IUPAC Name |

5-(4-benzylpiperazin-1-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c17-16-7-6-15(12-18-16)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINJXNRJRQRMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CN=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.